N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
The compound “N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide” features a pyridazinone core substituted with a thiophene group and a butanamide linker terminating in a 2,5-dichlorophenyl moiety. However, the provided evidence lacks specific data on this compound’s synthesis, biological activity, or physicochemical properties.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-12-5-6-13(20)15(11-12)21-17(24)4-1-9-23-18(25)8-7-14(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMPXLCYVUXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide, with the CAS number 1021221-89-5, is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 408.3 g/mol. The structural complexity and the presence of multiple functional groups suggest a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.3 g/mol |
| CAS Number | 1021221-89-5 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .
Anticancer Properties
A notable area of interest is the compound's potential anticancer activity. In a study involving various tumor cell lines, compounds with similar structural features were found to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, certain derivatives showed an EC50 value of 32 ng/mL against the WI-38 VA-13 subline, indicating potent anticancer effects .
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Case Studies
- Study on Anticancer Activity : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a thiophene moiety had enhanced activity against breast and gastric cancer cell lines .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thioamide derivatives against common pathogens. The results highlighted that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn to compounds sharing partial structural motifs:
a. Dichlorophenyl-Containing Compounds
- CI 12480 (INCI Name): This azo dye features a 2,5-dichlorophenyl group linked to a naphthalene carboxamide via an azo bond .
- N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]: Another azo-based compound with dichlorophenyl groups, used in industrial applications . Its rigid azo structure contrasts with the flexible butanamide linker in the target compound.
b. Pyridazinone Derivatives
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9): A pyrimidinone derivative with a thioether linkage . Pyrimidinones and pyridazinones often exhibit overlapping bioactivity profiles, but specific data for the target compound are unavailable.
c. Thiophene-Containing Analogues
No thiophene-substituted pyridazinones are described in the evidence. Thiophene is a common bioisostere for phenyl groups, enhancing metabolic stability and binding affinity in drug design. Its presence in the target compound may influence solubility and receptor interactions compared to non-thiophene analogs.
Data Tables
Note: The tables below are hypothetical due to insufficient evidence.
Research Findings and Limitations
- Structural Insights: The dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs, as seen in CI 12480 .
- Synthesis Challenges: Pyridazinone synthesis often involves cyclization of dihydrazines with diketones, but the thiophene substituent could complicate regioselectivity .
- Functional Comparison: Unlike azo dyes (e.g., CI 12480), which are restricted to cosmetic use due to toxicity concerns , pyridazinones are more likely to be optimized for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
